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For Researchers, Scientists, and Drug Development Professionals

Iotrolan is a non-ionic, dimeric, iso-osmolar, water-soluble contrast agent used in diagnostic

imaging.[1][2] Its pharmacokinetic profile is characterized by rapid distribution and excretion,

primarily in an unchanged form, which is crucial for its safety and efficacy in clinical use.[1] This

guide provides a comprehensive overview of the in vivo pharmacokinetics of Iotrolan, detailing

its absorption, distribution, metabolism, and excretion (ADME), supported by experimental data

and methodologies.

Pharmacokinetic Profile
The pharmacokinetic behavior of Iotrolan is similar to other non-ionic contrast media.[3]

Following intravenous administration, it is rapidly distributed throughout the body and

eliminated primarily by the kidneys.[1]

Following intravenous injection, Iotrolan is distributed in the extravascular space with a

distribution half-life of approximately 11 minutes in humans. After intrathecal administration

(injection into the spinal canal), Iotrolan is absorbed from the cerebrospinal fluid (CSF) into the

bloodstream. The peak plasma concentration is observed approximately 3.5 ± 3.1 hours after

intrathecal injection. In cases of lumbar injection for myelography, the mean peak iodine

concentration in plasma reaches about 50 micrograms/ml within 1 to 2 hours.

Studies in rats have shown that Iotrolan is not significantly absorbed following oral or

intraduodenal administration, with less than 1% of the dose being absorbed.
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Plasma protein binding for Iotrolan is low, at approximately 2.4% at a concentration of 1.2 mg

I/mL, and is considered negligible.

Iotrolan is not metabolized in the body. It is excreted unchanged. This lack of biotransformation

is a key safety feature, as it minimizes the potential for the formation of toxic metabolites.

The primary route of elimination for Iotrolan is renal excretion. In all animal species studied

(rats, rabbits, and dogs), following intravenous, intracisternal, or suboccipital injection, 88-98%

of the contrast medium is excreted by the kidneys within 24 hours.

In healthy human volunteers, after intravenous injection, 99.2 ± 1.8% of the dose was

recovered in the urine and 0.5 ± 0.1% in the feces within 5 days. The elimination half-life in

humans is approximately 108 minutes. Following lumbar injection in patients, about 90% of the

injected dose is found in the urine and approximately 1% in the feces. After reaching peak

plasma concentrations from a lumbar injection, the concentration of Iotrolan in the plasma

decreases with a half-life of about 4 hours.

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Iotrolan in humans

from intravenous and intrathecal administration studies.

Table 1: Pharmacokinetic Parameters of Iotrolan in Humans (Intravenous Administration)

Parameter Value Reference

Distribution Half-life (t½α) ~11 minutes

Elimination Half-life (t½β) ~108 minutes

Urinary Excretion (5 days) 99.2 ± 1.8%

Fecal Excretion (5 days) 0.5 ± 0.1%

Metabolism Not metabolized

Table 2: Pharmacokinetic Parameters of Iotrolan in Humans (Intrathecal Administration)
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Parameter Value Reference

Time to Peak Plasma

Concentration (Tmax)
3.5 ± 3.1 hours

Plasma Half-life (after Tmax) ~4 hours

Transfer Half-life (CSF to

blood)
5.7 ± 6.0 hours

Urinary Excretion ~90%

Fecal Excretion ~1%

Plasma Protein Binding 2.4%

Experimental Protocols
The following sections describe the general methodologies used in the pharmacokinetic studies

of Iotrolan.

Objective: To determine the pharmacokinetic profile of Iotrolan after intravenous

administration in healthy volunteers.

Subjects: Healthy adult male volunteers.

Administration: Intravenous injection of Iotrolan.

Sample Collection: Blood, urine, and feces were collected at predetermined intervals. For

instance, samples were collected over a period of 5 days to monitor excretion.

Analytical Method: The concentration of Iotrolan in biological samples was likely determined

using High-Performance Liquid Chromatography (HPLC), a common and robust method for

quantifying drugs and their metabolites in biological fluids.

Pharmacokinetic Analysis: Plasma concentration-time data was analyzed to determine key

parameters such as distribution and elimination half-lives. The total percentage of the dose

excreted in urine and feces was calculated to assess the routes and extent of elimination.
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Objective: To evaluate the plasma levels and renal excretion of Iotrolan following lumbar

injection in patients.

Subjects: Ten patients undergoing myelography.

Administration: 10 mL of Iotrolan (240 mg I/ml) was injected into the lower lumbar

subarachnoid space.

Sample Collection: Plasma, urine, and fecal samples were collected and monitored for 3

days post-injection.

Analytical Method: Iodine concentration in the plasma was measured to determine the

amount of Iotrolan present.

Pharmacokinetic Analysis: Plasma concentration-time profiles were used to calculate the

time to peak concentration (Tmax) and the subsequent elimination half-life. The total amount

of Iotrolan recovered in urine and feces was quantified to determine the extent of excretion.

Objective: To investigate the absorption, excretion, and general pharmacokinetics of Iotrolan
in various animal species.

Animal Models: Rats, rabbits, and dogs were used.

Administration Routes: Oral, intravenous, intraduodenal, intracisternal, subarachnoid, or

suboccipital routes were employed.

Sample Collection: Biological samples (e.g., blood, urine, feces) were collected over a 24-

hour period following administration.

Analytical Method: The concentration of the contrast medium in the collected samples was

quantified to determine the extent of absorption and excretion.

Pharmacokinetic Analysis: The data was used to assess the bioavailability via different

administration routes and to identify the primary excretion pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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